Potassium trans-1-propenyltrifluoroborate
Overview
Description
Potassium trans-1-propenyltrifluoroborate is an organoboron compound with the empirical formula C3H5BF3K. It is a solid substance with a molecular weight of 147.98 g/mol and a melting point of 81-85°C . This compound is used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
Potassium trans-1-propenyltrifluoroborate, also known as Potassium (E)-propenyl-1-trifluoroborate, is primarily used as a substrate in cross-coupling reactions . The primary targets of this compound are 2-(chloromethyl)-2,1-borazaronaphthalenes . These targets play a crucial role in the formation of allyl borazaronaphthalenes .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed cross-coupling reaction . This interaction results in the formation of allyl borazaronaphthalenes .
Biochemical Pathways
The affected biochemical pathway is the cross-coupling reaction pathway. The downstream effects of this pathway include the synthesis of anethole dithiolethione-NH2 (ADT-NH2), which is used to prepare a drug-H2S delivery system .
Pharmacokinetics
The compound’s role as a substrate in cross-coupling reactions suggests that it may be metabolized and excreted following these reactions .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of allyl borazaronaphthalenes and the synthesis of ADT-NH2 . These products have potential applications in drug delivery systems .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst, which is necessary for the cross-coupling reactions
Biochemical Analysis
Cellular Effects
Potassium ions are known to be essential for cell function, influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Potassium channels, which are involved in the transport of potassium ions across cell membranes, play a crucial role in maintaining cellular functions
Metabolic Pathways
The metabolic pathways involving Potassium trans-1-propenyltrifluoroborate are not well-characterized. Potassium ions are involved in several metabolic processes, including enzyme activation and osmotic regulation . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, remain to be determined.
Transport and Distribution
Potassium ions are known to be transported across cell membranes via potassium channels
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trans-1-propenyltrifluoroborate can be synthesized through the reaction of potassium fluoride with trans-1-propenylboronic acid in the presence of a suitable solvent. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trans-1-propenyltrifluoroborate undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
Allyl Borazaronaphthalenes: Formed through cross-coupling reactions with chloromethyl-borazaronaphthalenes.
Methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][1,3]dioxine-7-carboxylate: A key intermediate for the synthesis of the alkaloid ampullosine.
Scientific Research Applications
Potassium trans-1-propenyltrifluoroborate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Similar in structure but with a vinyl group instead of a propenyl group.
Potassium isopropenyltrifluoroborate: Contains an isopropenyl group, offering different reactivity and applications.
Potassium phenyltrifluoroborate: Features a phenyl group, used in different types of cross-coupling reactions.
Uniqueness
Potassium trans-1-propenyltrifluoroborate is unique due to its specific propenyl group, which provides distinct reactivity patterns in cross-coupling and substitution reactions. This uniqueness makes it valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804565-39-7 | |
Record name | 804565-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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